5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid
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Overview
Description
5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are significant due to their presence in various natural products and pharmaceuticals This compound features a hydroxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Functional Groups: The hydroxy group at the 5-position can be introduced through selective hydroxylation reactions, while the methyl group at the 1-position can be added via methylation reactions using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group at the 3-position can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can undergo nucleophilic substitution reactions with nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives such as ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methylindazole-3-carboxylic acid: Lacks the hydroxy group at the 5-position.
5-Hydroxyindazole-3-carboxylic acid: Lacks the methyl group at the 1-position.
1-Methyl-1H-indazole-3-carboxylic acid: Lacks the hydroxy group at the 5-position.
Properties
Molecular Formula |
C9H8N2O3 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-hydroxy-1-methylindazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-11-7-3-2-5(12)4-6(7)8(10-11)9(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
DRIQXIFEGXXPLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)C(=O)O |
Origin of Product |
United States |
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